LEI-401

NAPE-PLD structure-activity relationship medicinal chemistry

LEI-401 is the only NAPE-PLD inhibitor with validated in vivo CNS target engagement and published pharmacokinetics. Unlike earlier tools (LCA, ARN19874, bithionol) with μM potency and off-target liabilities, LEI-401 provides nanomolar affinity (Ki=27 nM), confirmed brain penetration, and genetic target validation in NAPE-PLD KO models. Essential for behavioral neuroscience, fear extinction, nociceptive signaling, and lipidomic studies requiring unambiguous target attribution. Procure with confidence for reproducible, high-impact neuropharmacology research.

Molecular Formula C24H31N5O2
Molecular Weight 421.5 g/mol
Cat. No. B2610359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEI-401
Molecular FormulaC24H31N5O2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5
InChIInChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1
InChIKeyGFHJYPQZBBHOCC-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LEI-401 NAPE-PLD Inhibitor Technical Data Sheet for Research Procurement Decisions


LEI-401 is a first-in-class, CNS-active small molecule inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the principal enzyme responsible for N-acylethanolamine (NAE) biosynthesis [1]. The compound was discovered through a high-throughput screening and medicinal chemistry optimization campaign that yielded a pyrimidine-4-carboxamide scaffold with nanomolar potency (Ki = 27 nM for human NAPE-PLD) and drug-like pharmacokinetic properties enabling in vivo target engagement in the mouse brain [1][2].

LEI-401 CNS-Active NAPE-PLD Inhibitor: Why Alternative Compounds Cannot Substitute for This Tool


NAPE-PLD inhibitors are not interchangeable tool compounds. Prior to LEI-401, the available NAPE-PLD inhibitors were limited to endogenous bile acids such as lithocholic acid (LCA; IC50 = 68 μM) or the early small-molecule ARN19874 (IC50 = 34 μM), both of which lack sufficient potency and/or selectivity for in vivo CNS applications [1]. Moreover, LCA acts as a potent TGR5 agonist (EC50 = 0.52 μM), introducing confounding off-target effects [1]. Even subsequent NAPE-PLD inhibitor chemotypes, such as the symmetrically substituted dichlorophenes hexachlorophene and bithionol, exhibit IC50 values of only ∼2 μM [1]. LEI-401's optimized pyrimidine-4-carboxamide scaffold provides nanomolar potency, validated CNS exposure, and selectivity over related lipid-metabolizing enzymes that earlier-generation probes lack [2]. Substituting a generic NAPE-PLD inhibitor for LEI-401 risks insufficient target engagement, poor brain penetration, or off-target activity that compromises experimental interpretation.

LEI-401 Quantified Differentiation Versus NAPE-PLD Inhibitor Comparators


LEI-401 Exhibits 10-Fold Enhanced Inhibitory Potency Compared to Direct Structural Precursor

LEI-401 demonstrates a 10-fold improvement in inhibitory activity compared to its direct structural precursor (compound containing morpholine substituent). This optimization was achieved through systematic SAR-guided replacement of the morpholine group with an (S)-3-hydroxypyrrolidine substituent, which simultaneously reduced lipophilicity while increasing potency [1].

NAPE-PLD structure-activity relationship medicinal chemistry

LEI-401 Nanomolar Ki Versus Micromolar Potency of Alternative NAPE-PLD Inhibitor Chemotypes

LEI-401 demonstrates >1,000-fold greater potency than the endogenous NAPE-PLD inhibitor lithocholic acid and >100-fold greater potency than the early small-molecule inhibitor ARN19874. Compared to the most potent dichlorophene-class inhibitors (hexachlorophene and bithionol), LEI-401 exhibits approximately 74-fold greater inhibitory activity [1][2].

NAPE-PLD enzyme inhibition pharmacological tool

LEI-401 Demonstrates Selective NAPE-PLD Inhibition Without Significant Off-Target Activity at 10 μM

At a concentration of 10 μM, LEI-401 exhibits no significant inhibition of endocannabinoid-related enzymes including DAGLα, DAGLβ, MAGL, FAAH, and ABHD6, as well as no activity at cannabinoid receptors CB1 and CB2 [1]. This selectivity profile is critical given that NAEs and 2-arachidonoylglycerol (2-AG) are both endocannabinoid family lipids; an ideal NAPE-PLD probe must distinguish between NAE and 2-AG biosynthetic and degradative pathways.

selectivity profiling endocannabinoid system off-target screening

LEI-401 PK Profile: Brain Exposure and NAE Reduction Quantified in Freely Moving Mice

LEI-401 exhibits a pharmacokinetic profile suitable for in vivo CNS studies, with low clearance (CL = 5.2 mL/min/kg) and moderate volume of distribution (Vss = 1.2 L/kg), resulting in a half-life of 2.7 hours in mice [1]. Following intraperitoneal administration at 30 mg/kg, LEI-401 achieves brain concentrations sufficient to reduce NAE levels, with significant reduction in brain anandamide (AEA) observed at 2 hours post-dose [1].

pharmacokinetics brain penetration in vivo target engagement

LEI-401 On-Target Specificity Validated by NAPE-PLD KO Controls

The on-target specificity of LEI-401 has been rigorously validated using NAPE-PLD knockout (KO) models. LEI-401 reduces NAE levels in wild-type neuroblastoma cells and mouse brain but produces no additional NAE reduction in NAPE-PLD KO cells or animals, confirming that its effects are mediated exclusively through NAPE-PLD inhibition [1].

genetic validation target engagement lipidomics

LEI-401 NAPE-PLD Inhibitor: Recommended Research and Industrial Applications Based on Quantified Evidence


In Vivo CNS Studies Requiring Pharmacologically Relevant Brain NAE Modulation

LEI-401 is the optimal NAPE-PLD inhibitor for behavioral neuroscience and neuropharmacology studies requiring modulation of brain NAE tone. With demonstrated brain exposure, validated PK parameters (CL = 5.2 mL/min/kg, t1/2 = 2.7 h), and significant reduction of brain AEA at 2 h post 30 mg/kg i.p. administration [1], LEI-401 is the only NAPE-PLD inhibitor with published in vivo CNS target engagement data. Applications include fear extinction studies, HPA axis modulation, and investigation of endocannabinoid tone in emotional behavior [1].

Cell-Based NAE Biosynthesis Studies Requiring Validated On-Target Activity

For in vitro studies of NAE biosynthesis, LEI-401 provides validated, NAPE-PLD-dependent NAE reduction. At 10 μM, LEI-401 reduces levels of multiple NAE species including AEA, PEA, and OEA in Neuro-2a neuroblastoma cells, with effects abolished in NAPE-PLD KO cells [1]. This genetic validation makes LEI-401 suitable for lipidomic profiling, pathway analysis, and mechanistic studies requiring confident attribution of effects to NAPE-PLD inhibition rather than off-target activity [1].

TRPV1/CB1 Receptor Pharmacology Studies Using 20:4-NAPE Precursor

LEI-401 serves as a critical tool for dissecting the contributions of NAPE-PLD-mediated anandamide biosynthesis from its precursor 20:4-NAPE in nociceptive and synaptic signaling. In patch-clamp recordings from dorsal root ganglion (DRG) neurons, LEI-401 (1 μM, 2 h incubation plus acute application) prevents 20:4-NAPE-induced modulation of neuronal excitability [1]. Under inflammatory conditions, LEI-401 blockade reveals a mechanistic switch in 20:4-NAPE signaling from CB1 to TRPV1 receptor mediation [2]. This makes LEI-401 essential for studies examining the functional consequences of NAPE-PLD activity in sensory neurobiology and pain research.

Chemical Proteomics and Target Engagement Assays

LEI-401's validated target engagement profile, demonstrated through chemical proteomics using photoprobe 10 competition (IC50 = 0.86 μM in hNAPE-PLD-FLAG transfected HEK293T cells), makes it suitable as a reference inhibitor for NAPE-PLD target validation studies [1]. The compound can be used to benchmark novel NAPE-PLD inhibitors in competitive displacement assays or as a positive control in chemical biology workflows investigating NAPE-PLD function in situ [1].

Technical Documentation Hub

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